![molecular formula C17H12N6O B14243435 2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine CAS No. 507268-91-9](/img/structure/B14243435.png)
2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine is a heterocyclic compound that features both pyridine and tetrazole moieties. . The presence of both pyridine and tetrazole rings in its structure contributes to its unique chemical properties and biological activities.
准备方法
The synthesis of 2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Formation of the Tetrazole Ring: The tetrazole ring can be formed by the reaction of an azide with a nitrile under acidic conditions.
Coupling of the Pyridine and Tetrazole Rings: The final step involves coupling the pyridine and tetrazole rings through a nucleophilic substitution reaction, often using a suitable base and solvent.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
化学反应分析
2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce reduced forms of the tetrazole ring.
科学研究应用
2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine has several scientific research applications, including:
Medicinal Chemistry: As a potent mGlu5 receptor antagonist, this compound has potential therapeutic applications in the treatment of neurological disorders such as anxiety, depression, and schizophrenia.
Chemical Biology: The compound can be used as a tool to study the role of mGlu5 receptors in various biological processes.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting mGlu5 receptors.
Material Science: The unique chemical properties of this compound make it suitable for use in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine involves its interaction with the mGlu5 receptor. By binding to this receptor, the compound inhibits its activity, leading to a decrease in the downstream signaling pathways associated with the receptor. This inhibition can modulate various physiological processes, including neurotransmission and synaptic plasticity .
相似化合物的比较
2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine can be compared with other similar compounds, such as:
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine: This compound also features a tetrazole and pyridine ring but differs in the substitution pattern, leading to different biological activities.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyridine ring but have a pyrimidine ring instead of a tetrazole ring, resulting in different pharmacological properties.
Imidazole Containing Compounds: These compounds have an imidazole ring instead of a tetrazole ring and exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
The uniqueness of this compound lies in its specific interaction with the mGlu5 receptor, making it a valuable compound for research and therapeutic applications.
属性
CAS 编号 |
507268-91-9 |
|---|---|
分子式 |
C17H12N6O |
分子量 |
316.32 g/mol |
IUPAC 名称 |
2-[2-(3-pyridin-3-yloxyphenyl)tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C17H12N6O/c1-2-10-19-16(8-1)17-20-22-23(21-17)13-5-3-6-14(11-13)24-15-7-4-9-18-12-15/h1-12H |
InChI 键 |
SXOLJLOTQLZXOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NN(N=N2)C3=CC(=CC=C3)OC4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


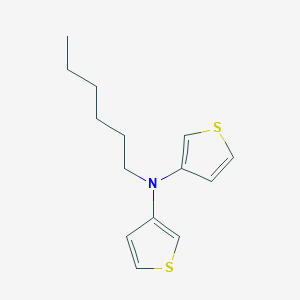
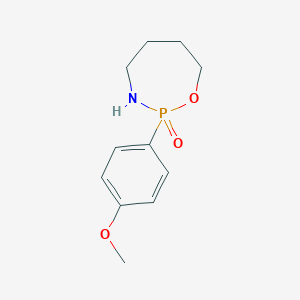
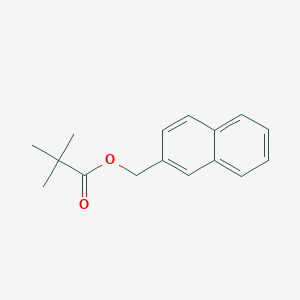
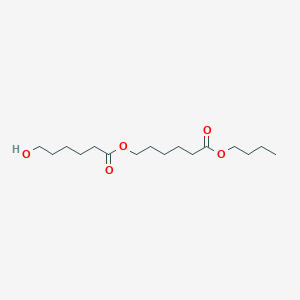
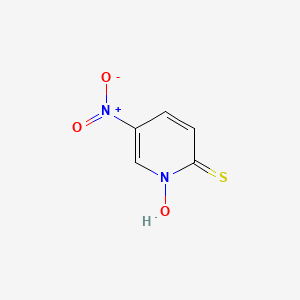
![2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B14243382.png)
![Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl-](/img/structure/B14243388.png)
![6-Pyridin-2-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B14243393.png)
![3-(tert-pentyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14243395.png)

![2,2'-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B14243401.png)
![1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14243410.png)
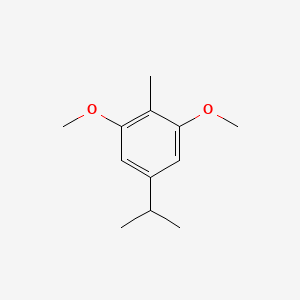
![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)
